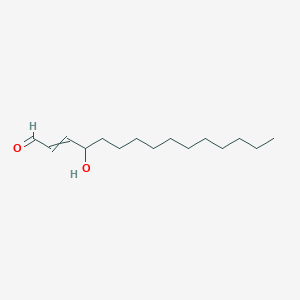
4-Hydroxypentadec-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypentadec-2-enal (4-Hpde) is a bioactive aldehyde that is derived from the oxidation of linoleic acid. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxypentadec-2-enal is not fully understood. However, it has been suggested that 4-Hydroxypentadec-2-enal exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxypentadec-2-enal has been shown to modulate various biochemical and physiological processes. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis and inhibits the proliferation of cancer cells, which are involved in the development and progression of cancer. Furthermore, 4-Hydroxypentadec-2-enal has been shown to scavenge reactive oxygen species, which are involved in the pathogenesis of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Hydroxypentadec-2-enal in lab experiments include its bioactivity and ease of synthesis. However, the limitations of using 4-Hydroxypentadec-2-enal in lab experiments include its instability and potential toxicity.
Direcciones Futuras
For research on 4-Hydroxypentadec-2-enal include its potential use as a therapeutic agent for various inflammatory diseases and cancer. Furthermore, the development of stable analogs of 4-Hydroxypentadec-2-enal may overcome its limitations and enhance its bioactivity. Additionally, the elucidation of the molecular mechanism of action of 4-Hydroxypentadec-2-enal may provide insights into the development of novel therapeutic agents.
Métodos De Síntesis
4-Hydroxypentadec-2-enal can be synthesized from linoleic acid by auto-oxidation or enzymatic oxidation. Auto-oxidation of linoleic acid can be achieved by exposing it to air and light for an extended period. Enzymatic oxidation of linoleic acid can be catalyzed by lipoxygenases. 4-Hydroxypentadec-2-enal can also be synthesized by chemical methods, such as the reaction between linoleic acid and singlet oxygen.
Aplicaciones Científicas De Investigación
4-Hydroxypentadec-2-enal has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, 4-Hydroxypentadec-2-enal has been shown to possess anti-oxidant properties by scavenging reactive oxygen species.
Propiedades
Número CAS |
112147-39-4 |
|---|---|
Nombre del producto |
4-Hydroxypentadec-2-enal |
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
4-hydroxypentadec-2-enal |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13-15,17H,2-10,12H2,1H3 |
Clave InChI |
VXUGVOLNFXPTNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(C=CC=O)O |
SMILES canónico |
CCCCCCCCCCCC(C=CC=O)O |
Sinónimos |
4-Hydroxy-2-pentadecenal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



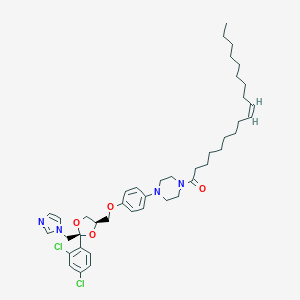
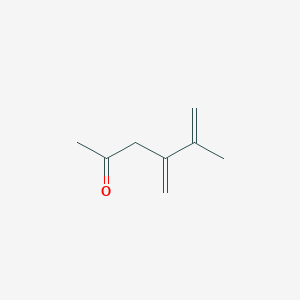
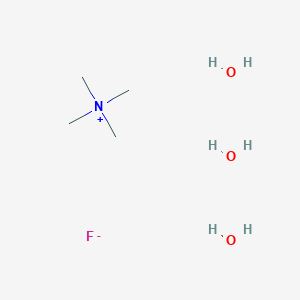
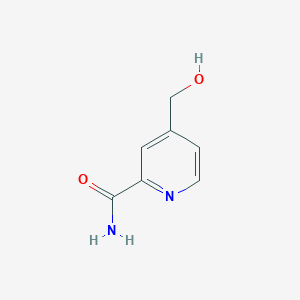
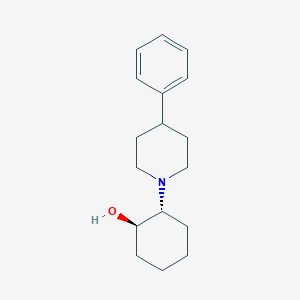
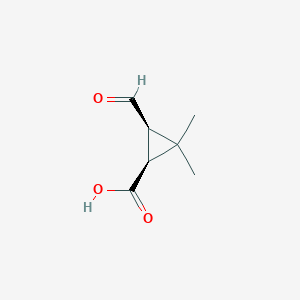


![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)

